Homogentisic Acid

Description

This compound has been reported in Penicillium commune, Penicillium simplicissimum, and other organisms with data available.

This compound is an intermediate of the metabolic breakdown of tyrosine and phenylalanine; it occurs in the urine in cases of alkaptonuria. (OMIN 203500) this compound is the primary precursor of melanin synthesis in Vibrio cholerae.

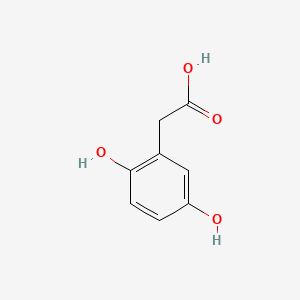

Dihydroxyphenylacetic acid with hydroxyls at the 2 and 5 positions of the phenyl ring.

Properties

IUPAC Name |

2-(2,5-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMNYECMUMZDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060005 | |

| Record name | 2,5-Dihydroxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Homogentisic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Homogentisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

850 mg/mL at 25 °C | |

| Record name | Homogentisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000082 [mmHg] | |

| Record name | Homogentisic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

451-13-8, 71694-00-3 | |

| Record name | Homogentisic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homogentisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 3,4-dihydroxy-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071694003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homogentisic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08327 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Homogentisic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dihydroxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-dihydroxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOGENTISIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP8UE6VF08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homogentisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153 °C | |

| Record name | Homogentisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Homogentisic Acid Synthesis Pathway in Tyrosine Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating Homogentisic Acid in the Landscape of Aromatic Amino Acid Catabolism

The catabolism of the aromatic amino acids L-phenylalanine and L-tyrosine is a critical metabolic process, primarily occurring in the liver, that channels these essential molecules into the central carbon metabolism.[1][2][3] A single, shared pathway is responsible for their degradation, ultimately yielding fumarate and acetoacetate, which can enter the citric acid cycle for energy production.[2][3][4][5] this compound (HGA), or 2,5-dihydroxyphenylacetic acid, emerges as a pivotal intermediate in this pathway.[2][3][6] Its synthesis and subsequent breakdown are of profound interest, not only for understanding fundamental biochemistry but also due to the severe clinical consequences that arise when this pathway is disrupted.

The metabolic sequence begins with the irreversible hydroxylation of phenylalanine to tyrosine, catalyzed by phenylalanine hydroxylase.[1][7] Tyrosine then undergoes transamination by tyrosine aminotransferase (TAT) to form 4-hydroxyphenylpyruvate.[1][8][9][10] The synthesis of HGA from 4-hydroxyphenylpyruvate is the crucial next step, a complex reaction catalyzed by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8][11][12][13][14] This guide will provide a detailed exploration of this enzymatic step, the subsequent fate of HGA, the pathological implications of its accumulation, and the experimental methodologies essential for its study.

Part 1: The Core Enzymology of this compound Synthesis and Degradation

The transformation of tyrosine into downstream metabolites is orchestrated by a series of finely tuned enzymatic reactions. The synthesis and degradation of HGA involve two key non-heme, Fe(II)-dependent dioxygenases.

The Synthesis of this compound: The Role of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The conversion of 4-hydroxyphenylpyruvate to homogentisate is the second step in tyrosine catabolism and is catalyzed by 4-hydroxyphenylpyruvate dioxygenase (HPPD, EC 1.13.11.27).[10][11][14] This is not a simple hydroxylation; the reaction is a complex oxidative decarboxylation that also involves substituent migration.[14]

-

Causality of the HPPD Mechanism: HPPD is an Fe(II)-containing non-heme oxygenase.[11][12][14] The iron cofactor is essential for activating molecular oxygen. The enzyme binds 4-hydroxyphenylpyruvate, and the subsequent binding of O2 initiates a cascade that involves the decarboxylation of the pyruvate side chain, hydroxylation of the aromatic ring, and migration of the resulting acetate side chain to form HGA.[14] This intricate mechanism ensures the correct positioning of hydroxyl groups for the subsequent ring-cleavage step. A deficiency in HPPD activity leads to an accumulation of tyrosine and 4-hydroxyphenylpyruvate, causing the metabolic disorder Tyrosinemia Type III, which can be associated with neurological symptoms and developmental delays.[8][11][12]

The Degradation of this compound: The Action of Homogentisate 1,2-Dioxygenase (HGD)

Once synthesized, HGA is the substrate for Homogentisate 1,2-dioxygenase (HGD, EC 1.13.11.5), also known as homogentisate oxidase.[15][16][17][18] This enzyme catalyzes the subsequent, critical step in the pathway: the oxygen-dependent cleavage of the HGA aromatic ring to form 4-maleylacetoacetate.[9][15][17][18]

-

Causality of the HGD Mechanism: HGD is also a mononuclear Fe(II)-dependent oxygenase.[15][17][18] The Fe(II) ion in the active site, coordinated by histidine and glutamate residues, is crucial for binding both HGA and molecular oxygen.[18][19] This coordination facilitates the transfer of electrons from HGA to O2, leading to the oxidative cleavage of the aromatic ring between carbons 1 and 2.[17] The hexameric structure of human HGD is thought to contribute to its stability and catalytic efficiency.[17]

The following diagram illustrates the core section of the tyrosine catabolism pathway, highlighting the synthesis and degradation of this compound.

Caption: Tyrosine catabolism pathway focusing on HGA synthesis and degradation.

Part 2: Pathophysiology and Therapeutic Implications

The clinical significance of this pathway is starkly illustrated by Alkaptonuria (AKU), one of the first "inborn errors of metabolism" described by Archibald Garrod in 1902.[20][21]

Alkaptonuria: The Consequence of HGD Deficiency

Alkaptonuria is a rare, autosomal recessive genetic disorder caused by mutations in the HGD gene, leading to a deficiency of the homogentisate 1,2-dioxygenase enzyme.[16][21][22][23]

-

Molecular Basis: The absence of functional HGD prevents the breakdown of HGA.[16][21] As a result, HGA, which is produced in excess by the liver, accumulates in the body.[20][21][22][23]

-

Clinical Manifestations: The accumulation of HGA leads to three hallmark features:

-

Homogentisic aciduria: HGA is excreted in the urine, which characteristically darkens to a black color upon standing and exposure to air due to its oxidation and polymerization.[16][21][22]

-

Ochronosis: Over decades, HGA polymerizes into a melanin-like pigment that deposits in connective tissues, particularly cartilage, leading to a bluish-black discoloration.[16][21] This process, known as ochronosis, causes cartilage to become brittle and stiff.[16][22]

-

Ochronotic Arthropathy: The degeneration of cartilage, especially in weight-bearing joints like the spine, hips, and knees, leads to severe, early-onset osteoarthritis.[16][22]

-

Therapeutic Strategies: Targeting the Pathway

Understanding the HGA synthesis pathway is paramount for developing therapies for AKU. The primary strategy involves substrate reduction therapy.

-

Nitisinone (NTBC): This drug is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[24] By blocking the enzyme responsible for HGA synthesis, nitisinone dramatically reduces the production and accumulation of HGA.[10][24] While it is an effective treatment for Hereditary Tyrosinemia Type I (caused by a deficiency in the downstream enzyme fumarylacetoacetate hydrolase), its use in AKU aims to prevent the root cause of the pathology—excess HGA.[13][24] A key consideration for drug development is that HPPD inhibition leads to an increase in upstream tyrosine levels, which must be managed through a protein-restricted diet to avoid potential side effects.[24]

Part 3: Experimental Methodologies for Pathway Investigation

For researchers and drug development professionals, robust and reproducible methods are essential for studying the HGA pathway, screening for inhibitors, and assessing therapeutic efficacy.

HGD Enzyme Activity Assay (Spectrophotometric)

This protocol provides a method to determine the specific activity of HGD by monitoring the consumption of its substrate, HGA. The decrease in absorbance at a specific wavelength is proportional to the enzyme's activity.

Principle: HGD catalyzes the conversion of HGA to 4-maleylacetoacetate. HGA has a distinct absorbance spectrum. The rate of decrease in absorbance at 292 nm (the λmax of HGA under assay conditions) is monitored to quantify enzyme activity.

Self-Validation System: The protocol's integrity is maintained by including controls. A "no enzyme" control is critical to account for non-enzymatic oxidation of HGA. A "no substrate" control ensures that any change in absorbance is HGA-dependent. The use of a known HGD inhibitor (if available) can serve as a positive control for inhibition studies.

Materials & Reagents:

-

Purified HGD enzyme (recombinant human HGD is commercially available or can be expressed).[15][17]

-

This compound (HGA)

-

Assay Buffer: 20 mM MES, 80 mM NaCl, pH 6.2[17]

-

Spectrophotometer capable of kinetic measurements at 292 nm.

-

Cuvettes (UV-transparent)

Step-by-Step Protocol:

-

Prepare Reagents:

-

Prepare a 1 M stock solution of MES buffer, pH 6.2.

-

Prepare a 5 M stock solution of NaCl.

-

Prepare the Assay Buffer and equilibrate it to 25°C.

-

Prepare a 10 mM stock solution of HGA in the Assay Buffer immediately before use, as it is prone to oxidation.

-

-

Assay Setup:

-

Set the spectrophotometer to read absorbance at 292 nm and maintain the temperature at 25°C.

-

In a cuvette, add 980 µL of pre-warmed Assay Buffer.

-

Add 10 µL of the 10 mM HGA stock solution to the cuvette for a final concentration of 100 µM. Mix by gentle inversion.

-

-

Measurement:

-

Place the cuvette in the spectrophotometer and start recording the baseline absorbance for 60 seconds. This measures the rate of non-enzymatic HGA oxidation.

-

Initiate the reaction by adding 10 µL of a freshly diluted HGD enzyme solution (e.g., 0.1 mg/mL) to the cuvette.

-

Immediately mix by gentle inversion or with a cuvette stirrer and start recording the decrease in absorbance at 292 nm for 3-5 minutes.

-

-

Data Analysis:

-

Determine the linear rate of absorbance decrease (ΔA/min) from the initial, steady-state portion of the reaction curve.

-

Correct the enzymatic rate by subtracting the non-enzymatic rate obtained from the baseline reading.

-

Calculate the specific activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for HGA at 292 nm is approximately 13,900 M⁻¹cm⁻¹.

-

Specific Activity (µmol/min/mg) = (Corrected ΔA/min * 1,000,000) / (ε * mg of enzyme in the assay)

-

Quantification of HGA in Biological Samples (Urine)

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for accurately diagnosing alkaptonuria by quantifying HGA in urine.[21]

Principle: This method involves chemical derivatization of HGA to make it volatile, followed by separation using gas chromatography and detection and quantification by mass spectrometry. This provides high specificity and sensitivity.

Workflow Diagram:

Caption: Workflow for urinary HGA quantification by GC-MS.

Self-Validation System: The protocol relies on an internal standard (a structurally similar but isotopically labeled or chemically distinct compound not present in the sample) added at the beginning of sample preparation. This standard corrects for variations in extraction efficiency and derivatization yield. Calibration curves with known concentrations of HGA are run with each batch of samples to ensure accurate quantification.

Data Summary

The following table summarizes key kinetic parameters for human HGD, which are crucial for designing enzyme assays and for understanding its catalytic efficiency.

| Parameter | Value | Conditions | Reference |

| Specific Activity | 28.3 ± 0.6 µmol·min⁻¹·mg⁻¹ | 20 mM MES, 80 mM NaCl, pH 6.2, 25°C | [17] |

| Km (HGA) | 28.6 ± 6.2 µM | pH 6.2, 25°C | [17] |

| Km (O2) | 1240 ± 160 µM | pH 6.2, 25°C | [17] |

| Turnover Number (kcat) | 16 s⁻¹ | - | [15] |

Conclusion and Future Directions

The synthesis of this compound is a central juncture in tyrosine metabolism. The enzymes HPPD and HGD, which control its formation and degradation, are critical targets for both basic research and therapeutic development. A deficiency in HGD leads to the debilitating disease alkaptonuria, for which substrate reduction therapy via HPPD inhibition is a promising strategy. The experimental protocols detailed herein provide a framework for investigating this pathway, from characterizing enzyme kinetics to clinical diagnostics. Future research will likely focus on developing more refined therapeutic strategies, potentially including gene therapy to correct the underlying HGD defect, and on further elucidating the complex downstream pathology of HGA accumulation. A thorough understanding of this pathway, grounded in robust experimental validation, remains essential for advancing the treatment of related metabolic disorders.

References

- 1. davuniversity.org [davuniversity.org]

- 2. journals.asm.org [journals.asm.org]

- 3. The homogentisate pathway: a central catabolic pathway involved in the degradation of L-phenylalanine, L-tyrosine, and 3-hydroxyphenylacetate in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Developmental roles of tyrosine metabolism enzymes in the blood-sucking insect Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-tyrosine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia) | Pharmaguideline [pharmaguideline.com]

- 8. youtube.com [youtube.com]

- 9. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]

- 12. gosset.ai [gosset.ai]

- 13. researchgate.net [researchgate.net]

- 14. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic analysis of human homogentisate 1,2-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alkaptonuria - Wikipedia [en.wikipedia.org]

- 17. Steady-state kinetics and inhibition of anaerobically purified human homogentisate 1,2-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Homogentisate 1,2-dioxygenase - Wikipedia [en.wikipedia.org]

- 19. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 20. emedicine.medscape.com [emedicine.medscape.com]

- 21. Alkaptonuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. mybiosource.com [mybiosource.com]

- 23. droracle.ai [droracle.ai]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Polymerization of Homogentisic Acid into Pyomelanin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyomelanin, a negatively charged, black-brown pigment, is formed from the oxidative polymerization of homogentisic acid (HGA), an intermediate in the catabolism of tyrosine.[1][2] In healthy individuals, HGA is enzymatically degraded. However, in the rare genetic disorder alkaptonuria, a deficiency in the enzyme homogentisate 1,2-dioxygenase leads to the accumulation of HGA.[3][4] This accumulation and subsequent polymerization into pyomelanin results in the pigmentation and degeneration of connective tissues, a condition known as ochronosis.[4][5] This guide provides a comprehensive overview of the mechanisms underpinning HGA polymerization, detailing both spontaneous auto-oxidation and enzyme-catalyzed pathways. It further explores the critical role of reactive oxygen species (ROS) and outlines key experimental protocols for the synthesis and characterization of pyomelanin, offering valuable insights for researchers in the field and professionals involved in the development of therapeutics for alkaptonuria.

Introduction: this compound and the Genesis of Pyomelanin

This compound (2,5-dihydroxyphenylacetic acid) is a phenolic acid that serves as an intermediate in the metabolic breakdown of the amino acids phenylalanine and tyrosine.[6] Under normal physiological conditions, the enzyme homogentisate 1,2-dioxygenase (HGD) catalyzes the cleavage of the aromatic ring of HGA, converting it to maleylacetoacetate.[7][8] However, a genetic deficiency in HGD, as seen in alkaptonuria, leads to a systemic accumulation of HGA.[3][9] This excess HGA is prone to oxidation and subsequent polymerization, forming the dark, melanin-like pigment known as pyomelanin.[10][11] Pyomelanin belongs to a class of pigments called allomelanins, which are derived from nitrogen-free precursors.[12][13] The deposition of this pigment in connective tissues, particularly cartilage, leads to the debilitating symptoms of ochronosis, including severe, early-onset osteoarthritis.[9][14] Understanding the intricate mechanism of HGA polymerization is therefore crucial for developing strategies to mitigate the pathological consequences of alkaptonuria.

The Core Mechanism: From Monomer to Polymer

The transformation of HGA into pyomelanin is a complex process involving oxidation, radical formation, and polymerization. This can occur spontaneously (auto-oxidation) or be facilitated by enzymatic activity.

The Auto-oxidative Pathway

In the presence of oxygen, particularly at physiological or alkaline pH, HGA can undergo auto-oxidation.[15] This process is characterized by the following key steps:

-

Oxidation to a Quinone Intermediate: The initial and rate-limiting step is the oxidation of the hydroquinone ring of HGA to its corresponding p-quinone derivative, 1,4-benzoquinone-2-acetic acid (BQA).[3][5][10] This reaction is accompanied by a decrease in UV absorption at 290 nm (characteristic of HGA) and an increase at 250 nm (indicative of BQA formation).[10]

-

Generation of Reactive Oxygen Species (ROS): The auto-oxidation of HGA is a significant source of reactive oxygen species, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•).[15][16] These highly reactive molecules are thought to play a substantial role in the connective tissue damage observed in alkaptonuria.[10]

-

Radical-Mediated Polymerization: The BQA intermediate and HGA itself can form radical species that initiate and propagate the polymerization process. The proposed mechanism involves the formation of carbon-carbon (Car-Car) and, to a lesser extent, carbon-oxygen-carbon (Car-O-Car) ether linkages between monomeric units.[17][18] Solid-state NMR studies suggest that Car-Car bonds, particularly C3-C6 and C4-C6 linkages, are predominant in the polymer structure.[18]

The auto-oxidation of HGA is influenced by several factors:

-

pH: The rate of auto-oxidation increases with pH.[15]

-

Temperature: Higher temperatures accelerate the reaction rate.[15]

-

Metal Ions: Divalent cations such as Mn²⁺ and Cu²⁺ can catalyze the auto-oxidation process.[18]

Enzyme-Catalyzed Polymerization

While auto-oxidation is a key pathway, certain enzymes can significantly accelerate the polymerization of HGA. Oxidative enzymes like laccases and peroxidases can catalyze the initial oxidation of HGA, thereby promoting pyomelanin formation.[12][18][19]

-

Laccases: These multi-copper oxidases are known to oxidize a wide range of phenolic compounds.[11] Laccases from organisms like Trametes versicolor have been successfully used for the in vitro synthesis of water-soluble pyomelanin mimics at physiological pH.[12][20] The enzymatic process is believed to also induce a decarboxylation of HGA, leading to the incorporation of gentisyl alcohol and gentisaldehyde into the polymer chain.[18]

-

Peroxidases: In the presence of hydrogen peroxide, peroxidases can also facilitate HGA polymerization.[19]

-

Tyrosinase: While primarily involved in the synthesis of eumelanin and pheomelanin from tyrosine, some studies suggest that tyrosinase may also play a role in the oxidation of HGA to its quinone intermediate.[3][19]

The general workflow for both auto-oxidative and enzymatic polymerization of HGA is depicted in the following diagram:

Caption: General pathway of HGA polymerization into pyomelanin.

Experimental Protocols for Pyomelanin Synthesis and Characterization

The study of pyomelanin necessitates robust methods for its synthesis and detailed characterization.

In Vitro Synthesis of Pyomelanin

Protocol 1: Auto-oxidation of this compound

This protocol, adapted from Schmaler-Ripcke et al. (2009), describes the synthesis of pyomelanin through the auto-oxidation of HGA.[21]

Materials:

-

This compound (HGA)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 6 M)

-

Deionized water

-

Stir plate and stir bar

-

pH meter

Procedure:

-

Prepare a 10 mM solution of HGA in deionized water.

-

Adjust the pH of the solution to 10 using the NaOH solution. This alkaline condition promotes auto-oxidation.

-

Stir the solution continuously at room temperature for 3 days. The solution will gradually darken as pyomelanin forms.

-

After 3 days, stop the polymerization and induce precipitation by adjusting the pH to 2 with the HCl solution.

-

Allow the precipitate to settle overnight at 4°C.

-

Centrifuge the mixture (e.g., at 16,100 x g for 20 minutes) to pellet the pyomelanin.

-

Discard the supernatant and resuspend the pellet in a small volume of deionized water.

-

Lyophilize (freeze-dry) the sample to obtain a powdered form of pyomelanin.

Protocol 2: Enzymatic Synthesis using Laccase

This protocol is based on the work of Al Khatib et al. (2021) for the synthesis of water-soluble pyomelanin mimics.[12][20]

Materials:

-

This compound (HGA)

-

Laccase from Trametes versicolor

-

Phosphate buffer (e.g., 0.1 M, pH 7.1)

-

Stir plate and stir bar

Procedure:

-

Dissolve HGA in the phosphate buffer to a desired final concentration (e.g., 1 mg/mL).

-

Add laccase to the solution (e.g., to a final concentration of 0.1 mg/mL).

-

Stir the reaction mixture at room temperature and monitor the color change. The solution will turn brown-black as pyomelanin is synthesized.

-

The reaction can be stopped by heat inactivation of the enzyme or by other methods as required for downstream applications.

-

The resulting water-soluble pyomelanin can be purified by dialysis or size-exclusion chromatography.

Characterization Techniques

A multi-faceted approach is required to characterize the complex and heterogeneous structure of pyomelanin.

| Technique | Information Obtained | Key Findings for Pyomelanin |

| UV-Visible Spectroscopy | Electronic transitions, formation kinetics | Broad, featureless absorption in the visible range, typical of melanins.[22] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups present in the polymer | Broad OH stretching band, disappearance of sharp peaks from HGA monomer, indicating polymerization.[23][24][25] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information, monomer linkages | Solid-state ¹³C NMR suggests a predominance of Car-Car linkages over ether bonds.[18] |

| Mass Spectrometry (MS) | Molecular weight distribution, fragmentation patterns | Challenging due to the polymer's heterogeneity; techniques like MALDI-TOF and ESI-MS have been explored with limited success.[13][26] |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Presence and nature of free radicals | Confirms the presence of stable radical species within the pyomelanin structure, contributing to its antioxidant properties.[12][20] |

| Size-Exclusion Chromatography (SEC) | Molecular weight distribution | Provides an estimation of the polymer size, which can vary depending on the synthesis method. |

The following diagram illustrates a typical workflow for the characterization of synthesized pyomelanin:

Caption: Workflow for pyomelanin synthesis and characterization.

The Role of Reactive Oxygen Species (ROS) in Alkaptonuria

The generation of ROS during HGA auto-oxidation is a critical aspect of the pathophysiology of alkaptonuria.[15] These highly reactive species can induce oxidative stress, leading to cellular and tissue damage.[16] The pro-oxidant effects of HGA and the resulting pyomelanin are thought to contribute to the degradation of cartilage and the inflammatory arthritis seen in patients.[10][15]

-

Superoxide (O₂⁻) and Hydrogen Peroxide (H₂O₂): These are primary products of HGA auto-oxidation.[15]

-

Hydroxyl Radical (OH•): In the presence of transition metals like iron, H₂O₂ can be converted to the highly damaging hydroxyl radical.[15] This radical is implicated in the degradation of hyaluronic acid, a key component of synovial fluid.[15]

Conversely, the pyomelanin polymer itself exhibits antioxidant properties, capable of scavenging free radicals.[12][20][27] This dual role as both a source of oxidative stress during its formation and a radical scavenger in its polymeric state highlights the complex interplay of redox chemistry in alkaptonuria.

Implications for Drug Development

A thorough understanding of the mechanism of HGA polymerization offers several avenues for therapeutic intervention in alkaptonuria:

-

Inhibition of HGA Oxidation: Strategies aimed at preventing the initial oxidation of HGA to BQA could halt the polymerization cascade. Antioxidants that can reduce BQA back to HGA or scavenge the ROS that drive the reaction may be beneficial.[15][16]

-

Chelation of Metal Ions: Since metal ions like iron and copper can catalyze HGA oxidation, chelating agents could potentially slow down pyomelanin formation.

-

Enzyme Inhibition: For cases where enzymatic processes are thought to contribute to polymerization, specific enzyme inhibitors could be explored.

-

Targeting the Polymer: Developing agents that can either prevent the deposition of pyomelanin or promote its clearance from tissues represents a long-term therapeutic goal.

Conclusion

The polymerization of this compound into pyomelanin is a multifaceted process central to the pathology of alkaptonuria. It proceeds through both auto-oxidative and enzyme-catalyzed pathways, initiated by the oxidation of HGA to a benzoquinone intermediate. This process is intrinsically linked to the production of reactive oxygen species, which contribute to the associated tissue damage. The detailed characterization of pyomelanin remains a challenge due to its heterogeneity, but a combination of spectroscopic and analytical techniques continues to shed light on its structure and properties. For researchers and drug development professionals, a deep understanding of these fundamental mechanisms is paramount for designing effective therapeutic strategies to combat the debilitating effects of alkaptonuria.

References

- 1. Melanin: insights into structure, analysis, and biological activities for future development - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Melanin-like Pigment Synthesized from this compound, with or without Tyrosine, and Its Implications in Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkaptonuria - Wikipedia [en.wikipedia.org]

- 5. The Pigment in Alkaptonuria Relationship to Melanin and Other Coloured Substances: A Review of Metabolism, Composition and Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Steady-state kinetics and inhibition of anaerobically purified human homogentisate 1,2-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. mdpi.com [mdpi.com]

- 10. New insights and advances on pyomelanin production: from microbial synthesis to applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound and Gentisic Acid Biosynthesized Pyomelanin Mimics: Structural Characterization and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and Molecular Characterization of the Homogentisate Pathway Responsible for Pyomelanin Production, the Major Melanin Constituents in Aeromonas media WS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 15. This compound autoxidation and oxygen radical generation: implications for the etiology of alkaptonuric arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition mechanism of melanin formation based on antioxidant scavenging of reactive oxygen species - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Production and properties of non-cytotoxic pyomelanin by laccase and comparison to bacterial and synthetic pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound and gentisic acid biosynthesized pyomelanin mimics: structural characterization and antioxidant activity [usiena-air.unisi.it]

- 21. Production of Pyomelanin, a Second Type of Melanin, via the Tyrosine Degradation Pathway in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. academic.oup.com [academic.oup.com]

- 27. This compound and Gentisic Acid Biosynthesized Pyomelanin Mimics: Structural Characterization and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Homogentisic Acid in the Pathogenesis of Ochronosis: A Mechanistic Guide

Abstract

Alkaptonuria (AKU), a quintessential "inborn error of metabolism," provides a direct and devastating link between a single genetic lesion and severe systemic pathology. The accumulation of homogentisic acid (HGA) due to a deficiency in homogentisate 1,2-dioxygenase (HGD) is the central event that initiates a cascade of biochemical reactions culminating in ochronosis—the deposition of a melanin-like pigment in connective tissues. This process leads to progressive and debilitating ochronotic arthropathy, cardiovascular complications, and other systemic effects. This technical guide offers an in-depth exploration of the role of HGA in the pathogenesis of ochronosis, from the underlying genetic defect to the molecular mechanisms of pigment formation and tissue damage. We will dissect the cellular responses to HGA-induced stress, detail established methodologies for studying the disease, and review therapeutic strategies aimed at mitigating the effects of HGA accumulation. This document is intended for researchers, clinicians, and drug development professionals dedicated to understanding and combating this rare and destructive disease.

The Foundational Defect: A Halt in Tyrosine Catabolism

The journey to ochronosis begins with a specific enzymatic failure in the catabolic pathway of the amino acids phenylalanine and tyrosine.[1] Alkaptonuria is an autosomal recessive disorder caused by mutations in the homogentisate 1,2-dioxygenase (HGD) gene, located on chromosome 3q13.33.[2][3] This gene encodes the HGD enzyme, which is primarily expressed in the liver and kidneys.[2][4]

The function of HGD is to catalyze the cleavage of the aromatic ring of this compound, converting it into maleylacetoacetate.[1] This is a critical step in the pathway that ultimately breaks down tyrosine into fumarate and acetoacetate, which can then enter the citric acid cycle. In AKU, a deficiency in HGD activity halts this process, leading to the massive accumulation of HGA in the body.[1][2][3]

References

Spontaneous Oxidation and Degradation Products of Homogentisic Acid: Mechanisms, Pathological Consequences, and Analytical Strategies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Homogentisic acid (HGA) is a critical intermediate in the catabolic pathway of the amino acids phenylalanine and tyrosine. Under normal physiological conditions, it is rapidly converted to maleylacetoacetic acid by the enzyme homogentisate 1,2-dioxygenase (HGD). However, in the genetic disorder Alkaptonuria (AKU), a deficiency in HGD leads to the systemic accumulation of HGA.[1][2][3] This accumulation triggers a cascade of spontaneous oxidation and polymerization events, resulting in the formation of a melanin-like pigment that deposits in connective tissues, a process known as ochronosis.[1][4][5] This guide provides a detailed examination of the chemical mechanisms underlying HGA oxidation, characterizes its degradation products, outlines the pathophysiology of ochronosis, and presents robust analytical methodologies for the detection and quantification of HGA in biological matrices.

Introduction: The Pivotal Role of this compound in Metabolism

This compound (2,5-dihydroxyphenylacetic acid) is a phenolic acid derived from the enzymatic conversion of 4-hydroxyphenylpyruvate.[6] In a healthy metabolic state, the catabolism of tyrosine and phenylalanine proceeds efficiently, with HGD catalyzing the oxygen-dependent cleavage of the HGA aromatic ring.[7][8] This step is crucial for generating fumarate and acetoacetate, which subsequently enter the Krebs cycle.[9]

The clinical significance of HGA is most profoundly demonstrated in Alkaptonuria, one of the first "inborn errors of metabolism" described by Sir Archibald Garrod.[4] In AKU, mutations in the HGD gene lead to a non-functional or severely impaired HGD enzyme.[8][10] Consequently, HGA cannot be broken down and accumulates in the blood, tissues, and is excreted in large quantities in the urine.[3][11] This pathological accumulation is the primary driver of the disease's three canonical features:

-

Homogentisic Aciduria: Urine that darkens upon standing or exposure to an alkaline environment.[1][11][12]

-

Ochronosis: Bluish-black pigmentation of connective tissues, including cartilage, skin, and sclera.[1][13]

-

Debilitating Arthropathy: Severe, early-onset osteoarthritis resulting from pigment deposition in joints.[1][14]

This guide focuses on the spontaneous, non-enzymatic chemical transformations that HGA undergoes when it accumulates, as these processes are directly responsible for the pathology of Alkaptonuria.

The Chemistry of Spontaneous HGA Oxidation

The spontaneous oxidation of HGA is a complex process that converts a relatively stable metabolite into highly reactive intermediates, culminating in polymerization. This process is not random but is governed by specific chemical principles and environmental factors.

The Oxidation Cascade: From HGA to Benzoquinone Acetic Acid (BQA)

The core of HGA's reactivity lies in its hydroquinone structure. It readily undergoes a two-electron oxidation to form its corresponding p-benzoquinone.

-

Initial Oxidation: HGA is first oxidized to a semiquinone radical intermediate.

-

Formation of BQA: This radical is further oxidized to form 1,4-benzoquinone-2-acetic acid (BQA) .[15][16][17]

BQA is the key reactive degradation product. As a highly electrophilic Michael acceptor, it readily reacts with nucleophiles, which is central to its role in pigment formation and tissue damage. This oxidation process is accompanied by the generation of reactive oxygen species (ROS), including superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), which contribute to cellular damage and inflammation in the joints of AKU patients.[18]

Factors Influencing the Rate of Oxidation

The rate of HGA auto-oxidation is not constant but is significantly influenced by several physicochemical factors. Understanding these factors is crucial for both interpreting clinical signs and designing analytical protocols.

| Factor | Effect on Oxidation Rate | Mechanistic Rationale |

| pH | Significantly Accelerated at Alkaline pH | Deprotonation of the hydroquinone hydroxyl groups at higher pH makes the molecule more susceptible to oxidation. This is the principle behind urine darkening upon standing as it becomes more alkaline.[19] |

| Oxygen Concentration | Oxygen-Dependent | Molecular oxygen acts as the electron acceptor in the auto-oxidation process.[18] |

| Metal Ions (e.g., Fe²⁺, Cu²⁺) | Catalytic Acceleration | Transition metals can facilitate electron transfer, promoting the oxidation cascade. Fe²⁺/H₂O₂ mixtures (Fenton chemistry) can potently drive HGA oxidation.[20] |

| Temperature | Increased Rate at Higher Temperatures | As with most chemical reactions, increased thermal energy raises the reaction rate.[18] |

| Antioxidants (e.g., Ascorbic Acid) | Inhibition | Reducing agents like ascorbic acid can reduce the BQA or semiquinone intermediates back to HGA, thereby slowing the net rate of pigment formation.[18][19] |

Ochronosis: The Pathological Polymerization of HGA

The endpoint of HGA degradation is the formation of a high-molecular-weight, melanin-like polymer known as the ochronotic pigment, a form of pyomelanin.[21][22]

The process, termed ochronosis, involves the deposition of this pigment within the body's connective tissues.[1][5] The highly reactive BQA molecules self-polymerize and covalently cross-link with matrix proteins, particularly collagen.[3][14] This irreversible binding fundamentally alters the biomechanical properties of the tissue:

-

In Cartilage: The pigment deposition makes the cartilage brittle, dark, and prone to fibrillation and fracture, leading to a severe and progressive degenerative arthropathy.[14]

-

In Tendons and Ligaments: Tissues become stiffened and weakened, increasing the risk of rupture.

-

In Cardiac Valves: Deposition leads to calcification and stenosis, particularly of the aortic and mitral valves.[12]

The formation of this pigment is the central event that transforms a metabolic curiosity into a debilitating, multisystem disease.[5]

Analytical Protocols for HGA and its Degradation

Accurate detection and quantification of HGA are essential for the diagnosis of AKU, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. The choice of methodology depends on the required sensitivity, specificity, and throughput.

Protocol 1: Rapid Urine Screening Test (Semi-Quantitative)

This method provides a rapid, cost-effective way to screen for AKU, leveraging the characteristic chemical properties of HGA.

-

Principle: Visual detection of HGA oxidation accelerated by alkalinization.

-

Methodology:

-

Sample Preparation: Collect a fresh urine sample. For a semi-quantitative approach, create dried urine spots (DUS) by spotting 50 µL of urine onto filter paper (e.g., Whatman 903) and allowing it to air dry completely.[23]

-

Alkalinization: Add 1-2 drops of 1M sodium hydroxide (NaOH) or potassium hydroxide (KOH) directly to the liquid urine sample or onto the DUS.[19]

-

Observation: A positive result is indicated by the rapid development of a dark brown or black color within minutes.

-

Semi-Quantification (for DUS): Compare the color intensity of the sample spot to that of DUS prepared from HGA solutions of known concentrations (e.g., 1, 5, 10 mg/mL).[23]

-

-

Causality and Self-Validation: This protocol is based on the fundamental principle that HGA oxidation is pH-dependent.[19] It is a self-validating system in a clinical context; a known AKU patient's urine must turn dark, and a healthy control must not. The absence of color change in a patient sample would point to a reagent failure (e.g., degraded NaOH).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the gold standard for accurate and specific quantification of HGA in urine and plasma.

-

Principle: Chromatographic separation of HGA from other biological molecules on a reverse-phase column, followed by UV detection.

-

Methodology:

-

Sample Preparation:

-

Urine: Thaw frozen samples, vortex, and centrifuge at 10,000 x g for 5 minutes to pellet debris. Dilute the supernatant 1:100 with the initial mobile phase.

-

Plasma: To 100 µL of plasma, add 200 µL of ice-cold methanol to precipitate proteins. Vortex and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 75 mm, 3 µm particle size).[23]

-

Mobile Phase A: 10 mM Potassium Phosphate, pH 5.5.[23]

-

Mobile Phase B: Methanol.[23]

-

Gradient: A linear gradient from 0% B to 40% B over 15 minutes.

-

Flow Rate: 0.8 mL/min.

-

Detection: Diode Array Detector (DAD) or UV detector set at 292 nm.

-

-

Quantification: Generate a standard curve using HGA standards of known concentrations (e.g., 0.1 to 100 µg/mL). Calculate sample concentrations by interpolating their peak areas against the standard curve.

-

-

Causality and Self-Validation: This method's authority comes from its high specificity and reproducibility. The retention time provides qualitative identification, while the peak area provides precise quantification. The system is validated using an internal standard to control for injection variability and by running quality control (QC) samples at low, medium, and high concentrations with each batch to ensure accuracy and precision.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and specificity, making it ideal for diagnostic confirmation and for studies requiring very low detection limits.

-

Principle: After chemical derivatization to increase volatility, HGA is separated by gas chromatography and identified and quantified by mass spectrometry based on its unique mass-to-charge ratio.

-

Methodology:

-

Sample Preparation: Perform a liquid-liquid extraction of the sample (e.g., plasma) with ethyl acetate.[24]

-

Derivatization: Evaporate the organic solvent and add a silylating agent (e.g., BSTFA with 10% TMCS). Heat at 80°C for 5-10 minutes to form the trimethylsilyl (TMS) derivative of HGA.[24]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

-

Quantification: Use selected ion monitoring (SIM) mode, monitoring for characteristic HGA-TMS ions (e.g., m/z 384, 341, 252) for quantification and confirmation.[24]

-

-

Causality and Self-Validation: The specificity of this method is unparalleled. The combination of chromatographic retention time and a unique mass fragmentation pattern provides definitive identification. The use of a stable isotope-labeled internal standard is the most robust method for validation, correcting for any variability in extraction, derivatization, and injection.

| Method | Principle | Primary Use | Advantages | Disadvantages |

| Urine Spot Test | pH-dependent oxidation | Rapid Screening | Fast, inexpensive, requires no special equipment | Qualitative/Semi-quantitative, potential for false results |

| HPLC-UV/DAD | Chromatographic separation | Routine Quantification | High specificity, reproducible, well-established | Requires HPLC system, moderate sample preparation |

| GC-MS | Chromatographic separation + Mass Spec | Diagnostic Confirmation, High-Sensitivity Research | Highest specificity and sensitivity | Requires derivatization, complex instrumentation |

Therapeutic Inhibition of HGA Production and Oxidation

Research into treating Alkaptonuria has focused on two primary strategies related to the chemistry of HGA.

-

Inhibition of Oxidation: The use of antioxidants, such as high-dose Vitamin C (ascorbic acid), has been proposed to slow the conversion of HGA to BQA and the subsequent polymerization.[25] While theoretically sound, its clinical efficacy in preventing long-term joint damage remains under investigation.

-

Substrate Reduction Therapy: A more effective approach is to prevent the formation of HGA altogether. The drug Nitisinone is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), the enzyme directly upstream of HGA production.[26][27] By blocking this step, Nitisinone dramatically reduces the synthesis and accumulation of HGA, effectively halting the production of the substrate for oxidation and polymerization.[3][26] This has been shown to arrest the progression of ochronosis.[28]

Conclusion

The spontaneous oxidation of this compound is a clinically significant process that transforms a metabolic intermediate into a pathogenic agent. The cascade from HGA to the reactive benzoquinone acetic acid and its subsequent polymerization into ochronotic pigment is the central driver of pathology in Alkaptonuria. A thorough understanding of the factors influencing this process is vital for both clinical management and the development of novel therapeutics. Robust and validated analytical methods, ranging from simple screening tests to sophisticated mass spectrometry, are critical tools for diagnosing the condition, monitoring patients, and advancing research in this field. Future drug development efforts will likely continue to focus on either preventing the formation of HGA or inhibiting its conversion into the destructive ochronotic polymer.

References

- 1. Alkaptonuria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Alkaptonuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Alkaptonuria - Wikipedia [en.wikipedia.org]

- 4. Ochronosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ochronotic pigmentation is caused by this compound and is the key event in alkaptonuria leading to the destructive consequences of the disease-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Homogentisate 1,2-dioxygenase - Wikipedia [en.wikipedia.org]

- 8. HGD gene: MedlinePlus Genetics [medlineplus.gov]

- 9. The Homogentisate Pathway: a Central Catabolic Pathway Involved in the Degradation of l-Phenylalanine, l-Tyrosine, and 3-Hydroxyphenylacetate in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Alkaptonuria | Research Starters | EBSCO Research [ebsco.com]

- 12. Alkaptonuria - UF Health [ufhealth.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. emedicine.medscape.com [emedicine.medscape.com]

- 15. Analysis of Melanin-like Pigment Synthesized from this compound, with or without Tyrosine, and Its Implications in Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound autoxidation and oxygen radical generation: implications for the etiology of alkaptonuric arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 22. This compound and Gentisic Acid Biosynthesized Pyomelanin Mimics: Structural Characterization and Antioxidant Activity [mdpi.com]

- 23. Quick Diagnosis of Alkaptonuria by this compound Determination in Urine Paper Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. dermnetnz.org [dermnetnz.org]

- 26. Inhibition of para-Hydroxyphenylpyruvate Dioxygenase by Analogues of the Herbicide Nitisinone As a Strategy to Decrease this compound Levels, the Causative Agent of Alkaptonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Alkaptonuria: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: Homogentisic Acid as a Biomarker for Inborn Errors of Metabolism

Abstract

Homogentisic acid (HGA) is a pivotal biomarker for the diagnosis and management of Alkaptonuria (AKU), a rare inborn error of metabolism. This technical guide provides a comprehensive overview of HGA, from its biochemical origins to its clinical application as a biomarker. We will delve into the pathophysiology of AKU, explore the analytical methodologies for HGA quantification, and discuss the therapeutic interventions aimed at reducing its pathological accumulation. This document is intended for researchers, clinicians, and professionals in drug development who are engaged in the study and treatment of metabolic disorders.

Introduction: The Central Role of this compound in Tyrosine Metabolism

This compound is an intermediate product in the catabolic pathway of the aromatic amino acids phenylalanine and tyrosine.[1][2] Under normal physiological conditions, HGA is transient and rapidly converted to maleylacetoacetic acid by the enzyme homogentisate 1,2-dioxygenase (HGD).[1][2] However, a deficiency in this enzyme leads to the accumulation of HGA, setting the stage for the pathophysiology of Alkaptonuria.[3]

The Tyrosine Catabolic Pathway: A Critical Overview

The breakdown of tyrosine is a multi-step enzymatic process primarily occurring in the liver and kidneys.[2] The pathway is crucial for clearing excess tyrosine and phenylalanine from the body. A disruption at any point can lead to an inborn error of metabolism, with Alkaptonuria being a classic example.

References

The enzymatic conversion of homogentisic acid by HGD

An In-depth Technical Guide to the Enzymatic Conversion of Homogentisic Acid by Homogentisate 1,2-Dioxygenase (HGD)

Executive Summary

Homogentisate 1,2-dioxygenase (HGD) is a critical enzyme in the catabolic pathway of tyrosine and phenylalanine, responsible for the oxidative cleavage of this compound's aromatic ring. Its dysfunction is the direct cause of the rare genetic disorder alkaptonuria, making HGD a subject of intense study for understanding metabolic diseases and developing targeted therapies. This guide provides a comprehensive overview of HGD, detailing its molecular structure, catalytic mechanism, kinetic properties, and its central role in pathology. Furthermore, it offers field-proven methodologies for assaying HGD activity, providing researchers and drug development professionals with the foundational knowledge and practical tools necessary to investigate this pivotal enzyme.

The Molecular Architecture of Homogentisate 1,2-Dioxygenase

Homogentisate 1,2-dioxygenase (EC 1.13.11.5), also known as homogentisate oxidase, is the enzyme responsible for converting this compound (HGA) into 4-maleylacetoacetate.[1] This is a crucial step in the degradation pathway of the amino acids tyrosine and phenylalanine.[2] The enzyme is primarily active in the liver and kidneys.[3]

1.1. Genetic Basis and Expression

The human HGD enzyme is encoded by the HGD gene, located on chromosome 3q13.33.[4][5] The gene contains 14 exons, and hundreds of mutations have been identified that lead to the production of a non-functional or severely impaired enzyme, causing the metabolic disorder alkaptonuria.[2][6] While predominantly expressed in the liver, kidney, prostate, small intestine, and colon, HGD expression has also been detected in osteoarticular cells like chondrocytes and synoviocytes, which is significant given the arthritic symptoms of alkaptonuria.[4][7]

1.2. Protein Structure and Active Site

The functional HGD enzyme is a complex hexamer, arranged as a dimer of trimers, with a total molecular weight of approximately 290 kDa.[8][9] The crystal structure of human HGD reveals that each protomer consists of a 445-amino acid polypeptide chain organized into distinct N-terminal and C-terminal domains.[4][8]

The catalytic activity of HGD depends on a non-heme Fe(II) ion coordinated within the active site.[10] This iron ion is essential for binding and activating molecular oxygen. The active site is located at the interface between subunits within a trimer and is characterized by a specific arrangement of amino acid residues that coordinate the iron and interact with the substrate.[8] Key residues in the active site include Glu341, His335, and His371, which directly coordinate the Fe(II) ion, while His292 and His365 play crucial roles in substrate binding and stabilization.[1]

Table 1: Structural Properties of Human Homogentisate 1,2-Dioxygenase (HGD)

| Property | Description | References |

| Gene | HGD | [11] |

| Chromosomal Location | 3q13.33 | [4][5] |

| EC Number | 1.13.11.5 | [1][11] |

| Subunit Composition | 445 amino acids | [4] |

| Quaternary Structure | Hexamer (dimer of trimers) | [8][9] |

| Cofactor | Non-heme Iron (Fe(II)) | [10] |

| Key Active Site Residues | Glu341, His292, His335, His365, His371 | [1] |

Catalytic Mechanism and Enzyme Kinetics

The conversion of homogentisate to 4-maleylacetoacetate is an oxygen-dependent ring-cleavage reaction. The mechanism, elucidated through structural studies and computational modeling, is a multi-step process.[1]

2.1. The Reaction Pathway

-

Substrate Binding: this compound binds to the active site, coordinating with the Fe(II) ion via its carbonyl and ortho-phenolic oxygen atoms.[1] This binding is stabilized by interactions with residues like His292.[10]

-

Oxygen Activation: Molecular oxygen (O₂) then binds to the iron center.[1]

-

Intermediate Formation: The bound O₂ reacts with the aromatic ring of HGA to form a transient, high-energy peroxo-bridged intermediate.[1]

-

Ring Cleavage: This is followed by the homolytic cleavage of the O-O bond and rearrangement, leading to the opening of the aromatic ring.[10]

-

Product Release: The final product, 4-maleylacetoacetate, is formed and released from the active site, regenerating the enzyme for the next catalytic cycle.[1][2]

The diagram below illustrates the metabolic context of the HGD-catalyzed reaction.

Caption: Tyrosine catabolism pathway highlighting the HGD-catalyzed step.

2.2. Enzyme Kinetics

The kinetic properties of HGD have been investigated, though reported values can vary depending on the purification method and assay conditions.[12] Studies using anaerobically purified human HGD have provided robust data, suggesting a compulsory-order ternary-complex mechanism.[12] The enzyme exhibits Michaelis-Menten kinetics with respect to both of its substrates, HGA and O₂.

Table 2: Reported Kinetic Parameters for Human HGD

| Parameter | Value | Conditions | Reference |

| kcat (Turnover Number) | 16 s⁻¹ | - | [13] |

| Specific Activity | 28.3 ± 0.6 µmol·min⁻¹·mg⁻¹ | pH 6.2, 25 °C | [12][14] |

| Km (HGA) | 28.6 ± 6.2 µM | pH 6.2, 25 °C | [12] |

| Km (O₂) | 1240 ± 160 µM | pH 6.2, 25 °C | [12] |

The relatively high Km for oxygen suggests that enzyme activity could be sensitive to oxygen concentration under certain physiological conditions. Free HGD is also subject to inactivation in the presence of O₂, which involves the oxidation of the active site Fe(II) to Fe(III).[12]

HGD Deficiency: The Molecular Basis of Alkaptonuria

Alkaptonuria (AKU) was one of the first human diseases identified as an inborn error of metabolism, following Mendelian recessive inheritance principles.[4] It is caused by mutations in the HGD gene that lead to a deficiency in HGD enzyme activity.[15][16]

Without functional HGD, the catabolism of tyrosine is blocked, leading to the systemic accumulation of this compound.[17] HGA is then oxidized to a benzoquinone acetic acid, which polymerizes into a melanin-like pigment.[4] This pigment deposits in connective tissues, a process known as ochronosis, causing the characteristic bluish-black discoloration of cartilage, skin, and sclera.[15][16]

The long-term consequences of HGA accumulation and ochronosis are severe, including:

-

Debilitating Arthritis: The deposition of pigment in articular cartilage leads to stiffening, brittleness, and premature degeneration, resulting in severe, early-onset osteoarthritis, particularly in the spine and large joints.[15][18]

-

Cardiovascular Complications: Pigment can accumulate in heart valves, leading to calcification and stenosis.[16][19]

-

Genitourinary Issues: The formation of kidney and prostate stones is common.[16]

-

Dark Urine: A hallmark sign of AKU is urine that darkens upon standing as HGA oxidizes when exposed to air.[5][15]

Methodologies for the Study of HGD and HGA

Accurate measurement of HGD activity and HGA levels is fundamental for both basic research and clinical diagnostics. A variety of methods are employed, each with specific advantages.

4.1. Spectrophotometric Assay of HGD Activity

This is a common and direct method to measure the catalytic activity of HGD. The principle relies on monitoring the decrease in absorbance of the substrate, this compound, or the increase in absorbance of the product, 4-maleylacetoacetate, over time.

The workflow for this assay is outlined below.

Caption: Workflow for a spectrophotometric HGD enzyme activity assay.

Detailed Experimental Protocol: Spectrophotometric HGD Activity Assay

This protocol is a self-validating system designed for accuracy and reproducibility.

A. Reagent Preparation:

-

Assay Buffer: 50 mM Potassium Phosphate buffer, pH 6.5. Causality: This pH is near the optimal pH for HGD from some sources and provides a stable buffering environment.[20]

-

Substrate Stock Solution: 10 mM this compound (HGA) in deoxygenated water. Prepare fresh and protect from light to prevent auto-oxidation. Trustworthiness: Using a fresh, protected stock ensures substrate integrity, preventing artificially high background absorbance or the presence of inhibitors.

-

Enzyme Solution: Purified HGD enzyme diluted in assay buffer to a suitable concentration (e.g., 0.1-1.0 µg/mL). Keep on ice.

B. Assay Procedure:

-

Set a UV-Vis spectrophotometer to 25°C and the appropriate wavelength. The consumption of HGA can be monitored at 290 nm (ε ≈ 2800 M⁻¹cm⁻¹), or the formation of 4-maleylacetoacetate can be monitored at 320 nm.

-

In a 1 mL quartz cuvette, add:

-

980 µL of Assay Buffer.

-

10 µL of 10 mM HGA stock solution (for a final concentration of 100 µM).

-

-

Mix by inversion and incubate in the spectrophotometer for 5 minutes to allow for temperature equilibration and to record a baseline reading. Self-Validation: This step confirms the stability of the substrate in the absence of the enzyme.

-

To initiate the reaction, add 10 µL of the diluted HGD enzyme solution.

-

Immediately mix by inversion and start recording the absorbance every 10 seconds for 3-5 minutes.

-

A control reaction containing all components except the enzyme (replace with buffer) should be run in parallel to account for any non-enzymatic substrate degradation. Self-Validation: The control is critical to subtract any background rate, ensuring the measured activity is solely due to the HGD enzyme.

C. Data Analysis:

-

Determine the initial linear rate of the reaction (ΔAbsorbance/minute) from the slope of the absorbance vs. time plot.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * 1000

-

Where: ε is the molar extinction coefficient (M⁻¹cm⁻¹) and l is the path length (usually 1 cm).

-

-

Calculate the Specific Activity:

-

Specific Activity (U/mg or µmol/min/mg) = Activity (µmol/min/mL) / [Protein Concentration (mg/mL)]

-

4.2. Other Methodologies

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method used to quantify HGA levels in biological fluids like urine and plasma.[21] It is the gold standard for the diagnosis of alkaptonuria.[15]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can be used to quantify the amount of HGD protein in a sample, which is useful for expression studies or for correlating protein levels with enzyme activity.[22]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for the definitive diagnosis of AKU by detecting and quantifying HGA in urine.[23]

HGD in Drug Development and Therapeutics

The central role of HGD in alkaptonuria makes its pathway a prime target for therapeutic intervention. The primary goal of treatment is to reduce the production and accumulation of HGA.

-

Substrate Reduction Therapy: The most effective current treatment for alkaptonuria is Nitisinone.[17] This drug does not target HGD directly. Instead, it inhibits an upstream enzyme in the tyrosine catabolism pathway, 4-hydroxyphenylpyruvate dioxygenase (HPPD).[19] By blocking HPPD, the production of HGA is significantly reduced, thereby preventing its accumulation and the subsequent pathology.

-

Inhibitor Development: While substrate reduction is effective, research into direct inhibitors of HGD has also been conducted. Studies have explored substrate analogues, such as 3-chloro HGA, which act as weak inhibitors or poor substrates for the enzyme.[12] The development of potent and specific HGD inhibitors remains an area of interest for fine-tuning therapeutic approaches.

Conclusion

Homogentisate 1,2-dioxygenase is more than a simple catalytic component of amino acid metabolism; it is a linchpin for health, the absence of which leads to the debilitating, lifelong condition of alkaptonuria. A thorough understanding of its structure, intricate catalytic mechanism, and kinetics is paramount for researchers in metabolic diseases. The methodologies detailed herein provide a robust framework for the functional characterization of HGD, enabling further investigation into its role in pathology and the development of novel therapeutic strategies aimed at mitigating the effects of its deficiency.

References

- 1. Homogentisate 1,2-dioxygenase - Wikipedia [en.wikipedia.org]

- 2. storymd.com [storymd.com]

- 3. HGD gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Alkaptonuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Alkaptonuria - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. HGD: Proteins and Enzymes [bio-techne.com]

- 7. Homogentisate 1,2 Dioxygenase is Expressed in Human Osteoarticular Cells: Implications in Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of human homogentisate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. genecards.org [genecards.org]

- 12. Steady-state kinetics and inhibition of anaerobically purified human homogentisate 1,2-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic analysis of human homogentisate 1,2-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Steady-state kinetics and inhibition of anaerobically purified human homogentisate 1,2-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. thinkgenetic.org [thinkgenetic.org]

- 16. Alkaptonuria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Metabolomic studies in the inborn error of metabolism alkaptonuria reveal new biotransformations in tyrosine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. Spectrophotometric determination of homogentisate using Aspergillus nidulans homogentisate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Conditional targeting in mice reveals that hepatic homogentisate 1,2-dioxygenase activity is essential in reducing circulating this compound and for effective therapy in the genetic disease alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Human HGD(Homogentisate-1,2-Dioxygenase) ELISA Kit [elkbiotech.com]

- 23. Mutation spectrum of this compound oxidase (HGD) in alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Natural Sources and Biosynthesis of Homogentisic Acid Beyond Human Metabolism

Foreword

Homogentisic acid (HGA), a dihydroxyphenylacetic acid, is far more than a mere metabolic intermediate in the human tyrosine catabolic pathway, where its accumulation leads to the rare genetic disorder alkaptonuria. In the vast expanse of the natural world, HGA emerges as a pivotal molecule with diverse and significant roles. It is a key precursor to essential molecules in plants, a component of microbial secondary metabolism leading to pigments and antibiotics, and a fascinating subject of biochemical and evolutionary inquiry. This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the natural occurrences and biosynthetic pathways of HGA in plants, bacteria, and fungi. Our focus is to synthesize current knowledge, present detailed experimental methodologies, and offer insights into the causality behind these biochemical processes, thereby empowering further research and application in this exciting field.

Natural Abundance of this compound: A Cross-Kingdom Overview

While often associated with human pathology, HGA is a naturally occurring phenolic acid found across different biological kingdoms. Its presence is not merely incidental; it often serves as a crucial building block for a variety of essential compounds.

This compound in the Plant Kingdom